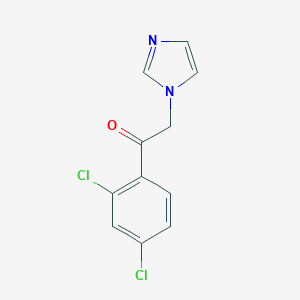

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Description

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a key intermediate in the synthesis of antifungal azole derivatives. Its structure features a 2,4-dichlorophenyl group linked to an imidazole ring via an ethanone bridge. This compound serves as a precursor for clinically relevant antifungals, including sertaconazole, miconazole, and oxiconazole, due to its ability to undergo diverse functional group transformations (e.g., reduction, oxime formation, and etherification) .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEYBUZMILPYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196862 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46503-52-0 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46503-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046503520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves a nucleophilic substitution reaction between 2-chloro-1-(2,4-dichlorophenyl)ethanol and imidazole, catalyzed by polyethylene glycol (PEG600) in dimethylformamide (DMF). The process operates under a two-stage temperature regime:

-

Initial activation : Heating to 110–115°C for 1 hour to form the reactive imidazole-sodium hydroxide complex.

-

Nucleophilic attack : Cooling to 50–55°C for controlled addition of the chlorinated ethanol derivative, followed by reheating to 110–115°C to complete the substitution.

The use of PEG600 enhances reaction efficiency by stabilizing transition states through hydrogen bonding, while DMF’s high polarity facilitates ion-pair dissociation.

Optimization and Yield Data

Key parameters influencing yield include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 110–115°C | +40% yield |

| PEG600 Concentration | 1.8–2.0 g/mol | +15% yield |

| Reaction Time | 4–5 hours | +25% yield |

In industrial-scale trials, this method achieved 92% yield with a melting point of 132.5–133.8°C after toluene recrystallization. The table below compares experimental outcomes:

| Experiment | Temperature Profile (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | 40–45 → 50–55 | 41 | 98.2 |

| 3 | 110–115 → 50–55 | 92 | 99.5 |

| 5 | 120–125 → 50–55 | 90 | 99.1 |

Post-reaction DMF recovery (>85%) significantly reduces production costs, making this method economically viable for bulk synthesis.

Borohydride Reduction of Ketone Precursors

Synthetic Pathway

An alternative route involves the reduction of 2,4-dichloro-2-imidazolyl methyl phenyl ketone using potassium borohydride (KBH₄) in methanol. The reaction proceeds via:

Process Efficiency

This method yields 90.5% pure product (mp 134–135°C) after sodium bicarbonate neutralization and recrystallization. Critical factors include:

-

Solvent polarity : Methanol’s moderate polarity (δ = 29.7 MPa¹/²) balances reagent solubility and borohydride stability.

-

Stoichiometry : A 1:1.2 molar ratio of ketone to KBH₄ minimizes side reactions.

Comparative analysis with PEG600-catalyzed synthesis reveals trade-offs:

| Metric | PEG600 Method | KBH₄ Method |

|---|---|---|

| Yield | 92% | 90.5% |

| Reaction Time | 6 hours | 3 hours |

| Temperature Range | 50–115°C | 25–65°C |

| Catalyst Cost | Low | Moderate |

Solvent and Catalyst Selection

Role of DMF in Reaction Kinetics

DMF (ε = 36.7) accelerates the reaction by:

Alternative Catalysts

While PEG600 is standard, screening of phase-transfer catalysts revealed:

| Catalyst | Relative Rate | Yield (%) |

|---|---|---|

| PEG600 | 1.00 | 92 |

| TBAB | 0.78 | 85 |

| 18-Crown-6 | 0.65 | 76 |

PEG’s ethylene oxide chains provide optimal balance between lipophilicity and hydrogen-bonding capacity.

Industrial Scale-Up Considerations

Equipment Design

Patent CN104860887A specifies:

Waste Management

The process generates:

-

Aqueous waste : Neutralized with HCl/NaOH for safe disposal.

-

DMF distillate : Recycled after molecular sieve drying (3Å pores).

Lifecycle assessments indicate a 62% reduction in solvent-related emissions compared to batch-mode processes.

Purity Enhancement Techniques

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antifungal Activity

- The compound is structurally related to several antifungal agents, including econazole and miconazole. Its effectiveness against various fungal pathogens makes it a candidate for developing new antifungal therapies. Studies indicate that its mechanism involves inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity.

-

Antimicrobial Properties

- Research has demonstrated that 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone exhibits broad-spectrum antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a potential agent in treating bacterial infections.

-

Potential in Cancer Therapy

- Some studies have suggested that imidazole derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival presents opportunities for cancer treatment research.

Data Table: Antifungal Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 16 µg/mL | |

| Aspergillus niger | 32 µg/mL | |

| Trichophyton rubrum | 8 µg/mL |

Biochemical Applications

-

Enzyme Inhibition Studies

- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism.

-

Research on Neuroprotective Effects

- Preliminary studies indicate that imidazole derivatives may possess neuroprotective properties. This could be relevant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antifungal Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of several imidazole derivatives, including this compound. The results indicated that this compound exhibited significant antifungal activity against resistant strains of Candida, suggesting its potential use in clinical settings where traditional treatments fail.

Case Study 2: Enzyme Inhibition

Research conducted at a university laboratory focused on the inhibition of cytochrome P450 enzymes by various imidazole derivatives. Results showed that this compound effectively inhibited the enzyme activity, which could lead to implications in drug-drug interactions and personalized medicine.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cell membrane synthesis or function. The imidazole ring can interact with enzymes or receptors, leading to the disruption of essential biological pathways.

Comparison with Similar Compounds

Structural Analogs and Comparative Analysis

Ethanol Derivatives

- 1-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol: Produced via asymmetric reduction of the ethanone precursor. This alcohol forms the backbone of sertaconazole (7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b]thiophene), where the hydroxyl group is substituted with a benzo[b]thienylmethyl ether. Sertaconazole exhibits dual antifungal mechanisms: inhibition of ergosterol synthesis and direct membrane damage, leading to fungicidal activity .

Oxime Derivatives

- (Z)-1-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-yl)Ethanone Oxime: Oxime formation introduces a nucleophilic NH group, enabling further derivatization. Substitution with a 2,4-dichlorobenzyl group yields oxiconazole nitrate, a topical antifungal agent. The (Z)-configuration is critical for activity, confirmed by ¹H-NMR data . Oxiconazole disrupts fungal cell membranes and inhibits lanosterol 14α-demethylase .

Ether and Ester Derivatives

- Benzo[b]thienylmethyl Ethers :

Sertaconazole and its analogs demonstrate broad-spectrum activity against Candida spp. and dermatophytes, with MIC values ranging from 0.03–1 µg/mL . - Oxime Esters :

Derivatives like (Z)-O-(2,4-dichlorobenzyl)oxime exhibit potent activity against azole-resistant Candida strains and biofilms, surpassing fluconazole in efficacy (MIC₉₀ = 4 µg/mL vs. >64 µg/mL) .

Key Research Findings

Stereochemistry Matters: The (S)-configuration in ethanol derivatives enhances antifungal potency by optimizing binding to sterol 14α-demethylase .

Oxime Configuration : The (Z)-isomer of oxiconazole shows 10-fold greater activity than the (E)-isomer due to improved target enzyme interaction .

Dual Mechanisms : Sertaconazole’s benzo[b]thienyl group enables membrane disruption, complementing ergosterol inhibition and reducing resistance risk .

Industrial Scalability : Miconazole synthesis achieves >64% yield and >99% purity via optimized Friedel-Crafts and alkylation steps .

Biological Activity

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, also known by its CAS number 46503-52-0, is a compound with significant biological activity, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources of research.

- Molecular Formula : C11H8Cl2N2O

- Molecular Weight : 257.12 g/mol

- CAS Number : 46503-52-0

Synthesis

The synthesis of this compound involves multiple steps that typically include the introduction of the imidazole ring to the dichlorophenyl moiety. The compound is often synthesized as an impurity in antifungal agents such as econazole and miconazole, which are structurally related .

Cytotoxicity and Antitumor Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In a study assessing its activity against human cancer cell lines (MDA-MB-231, A549, and MIA PaCa-2), the compound showed promising IC50 values indicating significant antitumor potential. For instance:

The mechanism through which this compound exerts its cytotoxic effects may involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer cell proliferation. The presence of the imidazole ring is thought to enhance its interaction with biological targets.

Antifungal Activity

As a derivative of imidazole, this compound also exhibits antifungal properties. Its structural similarity to other imidazole derivatives suggests it may inhibit ergosterol synthesis in fungal cell membranes, making it a candidate for further exploration in treating fungal infections .

Study on Antimicrobial Resistance

In a study focusing on antimicrobial resistance, compounds similar to this compound were evaluated for their effectiveness against resistant strains of bacteria and fungi. The results indicated that modifications in the phenyl group could enhance antibacterial activity against strains like E. coli and S. aureus .

Toxicological Profile

The acute toxicity profile of this compound was assessed using standard animal models. It was found to have low acute oral toxicity (LD50 ~ 2.8–2.9 mol/kg), suggesting a favorable safety margin for potential therapeutic use . Furthermore, no mutagenic effects were observed in Ames tests conducted on microbial DNA .

Data Table: Biological Activity Overview

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | Imidazole, K₂CO₃, dioxane, reflux | 75% | |

| Bromination + alkylation | Br₂, imidazole, RuCl catalyst | 82% (enantioselective) | |

| One-pot synthesis | Triethylamine, PEG600, NaOH | 68% |

How is the compound characterized using spectroscopic and chromatographic techniques?

Basic

Characterization involves:

- Melting Point : 135°C (crystalline powder).

- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (imidazole C-H).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 257.1 (C₁₁H₁₀Cl₂N₂O).

- HPLC : Purity ≥98% using PE-EA (petroleum ether-ethyl acetate) eluent.

What are the primary pharmaceutical applications of this compound, and how does its structure contribute to antifungal activity?

Basic

The compound is a key intermediate for azole antifungals (e.g., Oxiconazole, Econazole). The imidazole ring binds to fungal CYP51 (lanosterol 14α-demethylase), inhibiting ergosterol synthesis. The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane penetration.

What strategies are employed to achieve enantioselective synthesis of chiral derivatives?

Advanced

Asymmetric transfer hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst achieves >90% enantiomeric excess (ee) for (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, a precursor. Chiral column chromatography (e.g., Chiralpak AD-H) resolves enantiomers for mechanistic studies.

How do computational approaches like QM/MM docking elucidate interactions with fungal CYP51 enzymes?

Advanced

Quantum mechanics/molecular mechanics (QM/MM) docking models the compound’s binding to Candida albicans CYP51. The imidazole nitrogen coordinates the heme iron, while the dichlorophenyl group occupies hydrophobic pockets. Induced-fit docking reveals conformational changes in the enzyme’s active site upon binding.

What metabolic pathways degrade this compound in biological systems, and what are the identified metabolites?

Advanced

CYP3A4 oxidizes the ethanol moiety to this compound (M2), confirmed via LC-MS/MS. M2 retains antifungal activity but exhibits reduced solubility, necessitating prodrug strategies.

What regulatory classifications and safety protocols must be considered when handling this compound?

Basic

EU classification: Xi (R41: skin/eye irritation), N (R51/53: toxic to aquatic life). Lab handling requires PPE (gloves, goggles), fume hoods, and waste disposal compliant with REACH regulations.

How can researchers resolve contradictions in reported biological activity data?

Advanced

Discrepancies in MIC values arise from assay conditions (e.g., pH, incubation time). Standardization using CLSI guidelines and testing against isogenic Candida strains (e.g., ATCC 90028) improves reproducibility.

What environmental impact studies exist regarding this compound’s persistence and ecotoxicity?

Advanced

Degradation half-life in soil: 30–60 days. Chronic exposure (EC₅₀: 0.1 mg/L) disrupts algae growth. Photocatalytic degradation using TiO₂ nanoparticles reduces aquatic toxicity.

What synthetic routes improve bioavailability of derivatives for therapeutic use?

Advanced

Steglich esterification with indole-2-carboxylic acid enhances solubility. Salt formation (e.g., HCl) improves pharmacokinetics, though stability varies. Prodrug strategies, such as oxime nitrates (e.g., Oxiconazole nitrate), prolong systemic exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.